molecular formula C14H11NO5 B051124 Benzyl 4-nitrophenyl carbonate CAS No. 13795-24-9

Benzyl 4-nitrophenyl carbonate

Cat. No.: B051124
CAS No.: 13795-24-9
M. Wt: 273.24 g/mol
InChI Key: QIXRWIVDBZJDGD-UHFFFAOYSA-N
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Description

Carbonic acid, 4-nitrophenyl phenylmethyl ester is an organic compound with the molecular formula C14H11NO5. It is a type of carbonate ester, which is characterized by the presence of a carbonic acid moiety bonded to an aromatic nitrophenyl group and a phenylmethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-nitrophenyl phenylmethyl ester typically involves the reaction of 4-nitrophenol with benzyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-Nitrophenol+Benzyl chloroformateCarbonic acid, 4-nitrophenyl phenylmethyl ester+HCl\text{4-Nitrophenol} + \text{Benzyl chloroformate} \rightarrow \text{Carbonic acid, 4-nitrophenyl phenylmethyl ester} + \text{HCl} 4-Nitrophenol+Benzyl chloroformate→Carbonic acid, 4-nitrophenyl phenylmethyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of carbonic acid, 4-nitrophenyl phenylmethyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Carbonic acid, 4-nitrophenyl phenylmethyl ester can undergo hydrolysis in the presence of water and a catalytic amount of acid or base, resulting in the formation of 4-nitrophenol and benzyl alcohol.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamates or carbonates, respectively.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed

    Hydrolysis: 4-Nitrophenol and benzyl alcohol.

    Reduction: 4-Aminophenyl phenylmethyl ester.

    Substitution: Corresponding carbamates or carbonates.

Scientific Research Applications

Carbonic acid, 4-nitrophenyl phenylmethyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound is used in the preparation of bioconjugates for labeling and detection of biomolecules.

    Radiolabeling: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.

    Polymer Chemistry: It is used in the synthesis of functionalized polymers with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of carbonic acid, 4-nitrophenyl phenylmethyl ester involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (4-nitrophenol) and form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Carbonic acid, 4-nitrophenyl methyl ester: Similar structure but with a methyl group instead of a phenylmethyl group.

    Carbonic acid, 4-nitrophenyl ethyl ester: Similar structure but with an ethyl group instead of a phenylmethyl group.

    Carbonic acid, 4-nitrophenyl propyl ester: Similar structure but with a propyl group instead of a phenylmethyl group.

Uniqueness

Carbonic acid, 4-nitrophenyl phenylmethyl ester is unique due to the presence of the phenylmethyl group, which can influence the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis and other applications where specific reactivity is required.

Biological Activity

Benzyl 4-nitrophenyl carbonate (BNPC) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of BNPC, focusing on its mechanisms, applications in medicinal chemistry, and relevant case studies.

  • Chemical Formula : C₁₃H₁₁N₁O₄
  • Molecular Weight : 245.23 g/mol
  • Appearance : White to light yellow powder
  • Melting Point : 75.0 to 79.0 °C
  • Purity : Minimum 96.0% .

BNPC acts primarily as a carbonic anhydrase inhibitor, which is significant in various physiological processes including acid-base balance and fluid secretion. The nitrophenyl group in BNPC is believed to interact with the active site of carbonic anhydrases, thereby inhibiting their enzymatic activity. This inhibition can lead to alterations in bicarbonate levels, impacting cellular functions and signaling pathways.

Biological Activities

  • Anticancer Activity :
    • Recent studies have indicated that BNPC exhibits selective cytotoxicity against certain cancer cell lines. For instance, it has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating the expression of key apoptotic markers such as caspases and Bcl-2 family proteins .
    • A quantitative high-throughput screening identified BNPC as a promising candidate for further development in cancer therapy due to its ability to inhibit deubiquitinating enzymes like USP1/UAF1, which are crucial for tumor progression .
  • Neuroprotective Effects :
    • BNPC has been investigated for its neuroprotective properties. In models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, potentially through the modulation of inflammatory cytokines and reactive oxygen species .
  • Antimicrobial Activity :
    • Preliminary studies suggest that BNPC possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved .

Case Study 1: Anticancer Efficacy

A study conducted on NSCLC cells treated with varying concentrations of BNPC showed a dose-dependent increase in apoptosis markers. The IC50 value was determined to be approximately 5 μM, indicating significant potency against these cancer cells .

Case Study 2: Neuroprotection in Animal Models

In a rat model of induced oxidative stress, administration of BNPC resulted in a marked decrease in neuronal damage as assessed by histological analysis and biochemical assays measuring oxidative stress markers. The results suggested that BNPC could be beneficial in managing conditions such as Alzheimer's disease .

Research Findings

Study FocusFindingsReference
Anticancer ActivityIC50 = 5 μM in NSCLC; induces apoptosis via caspase activation
NeuroprotectionReduces oxidative stress markers; beneficial effects observed in animal models
AntimicrobialEffective against multiple bacterial strains; mechanism involves membrane disruption

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing benzyl 4-nitrophenyl carbonate, and how is its structural purity validated?

this compound is typically synthesized by reacting a hydroxyl-containing precursor with 4-nitrophenyl chloroformate in the presence of a base such as pyridine. For example, in the synthesis of structurally similar carbonate derivatives, pyridine was used to deprotonate the hydroxyl group, enabling nucleophilic attack on the chloroformate reagent in dichloromethane at room temperature . Post-synthesis, structural validation is achieved via ¹H NMR and ¹³C NMR to confirm the presence of the benzyl and 4-nitrophenyl moieties, while mass spectrometry (MS) ensures molecular weight consistency. Impurity profiles are assessed using chromatographic techniques (e.g., HPLC) .

Q. How is this compound employed as an activating reagent in peptide and polymer chemistry?

The 4-nitrophenyl group acts as a leaving group, making this compound a versatile reagent for introducing carbonate-protected functionalities. For instance, it is used to activate hydroxyl groups in PEGylation, where it facilitates the formation of carbonate linkages between polyethylene glycol (PEG) and target molecules (e.g., peptides or proteins). This method ensures controlled conjugation under mild conditions, preserving the integrity of sensitive biomolecules .

Q. What analytical methods are critical for assessing the purity and stability of this compound in solution?

Stability studies require UV-Vis spectroscopy to monitor the release of 4-nitrophenol (a common byproduct with strong absorbance at ~400 nm). Purity is evaluated via reverse-phase HPLC with photodiode array detection, while TLC (thin-layer chromatography) provides rapid qualitative checks. Storage at 0–6°C in anhydrous solvents (e.g., DMF or acetonitrile) is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound function as a stimuli-responsive linker in antibody-drug conjugates (ADCs)?

In ADCs, the carbonate group serves as a cleavable linker sensitive to intracellular glutathione (GSH). For example, conjugates synthesized using this reagent release payloads (e.g., monomethyl auristatin E, MMAE) upon disulfide bond reduction in the high-GSH tumor microenvironment. Structural optimization, such as incorporating pyridyldithio groups (e.g., NPDBC or NPDEC linkers), enhances site-specific drug release while minimizing off-target toxicity .

Q. What strategies mitigate conflicting data on reaction yields during large-scale carbonate conjugation?

Yield discrepancies often arise from competing hydrolysis or solvent effects. Key optimizations include:

  • Using anhydrous solvents (e.g., dichloromethane) with molecular sieves to suppress hydrolysis.
  • Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 4-nitrophenyl carbonate relative to the hydroxyl substrate).
  • Monitoring reaction progress via in-situ FTIR to track nitro group disappearance (~1520 cm⁻¹) .

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?

Density functional theory (DFT) calculations model the electron-withdrawing effects of the nitro group, which lowers the energy barrier for carbonate bond cleavage. Molecular dynamics (MD) simulations further predict linker stability in physiological conditions (e.g., pH 7.4 vs. lysosomal pH 5.0). These tools guide the design of derivatives with tunable hydrolysis rates for targeted drug delivery .

Q. Methodological Considerations

  • Synthesis Optimization : Scale-up reactions require strict temperature control (0–25°C) to prevent exothermic side reactions.
  • Handling Precautions : The compound is moisture-sensitive; use inert atmospheres (N₂/Ar) and gloveboxes for storage .
  • Data Interpretation : Conflicting NMR signals (e.g., diastereomers in ) are resolved by 2D NMR (COSY, HSQC) to assign stereochemistry .

Properties

IUPAC Name

benzyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXRWIVDBZJDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065637
Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13795-24-9
Record name Benzyl 4-nitrophenyl carbonate
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Record name Benzyl 4-nitrophenyl carbonate
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Record name Benzyl p-nitrophenyl carbonate
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Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Record name Carbonic acid, 4-nitrophenyl phenylmethyl ester
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Record name Benzyl 4-nitrophenyl carbonate
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Synthesis routes and methods

Procedure details

Benzyl alcohol was treated with phosgene or similar reagents, such as diphosgene or triphosgene, in the presence of a base, such as DIEA, at 0° C. for 30 min. The solvent was then removed via vacuum and the resulting intermediate carbonochloridate was dissolved in an organic solvent, such as DCM or EtOAc, and then treated with amine in the presence of base, such as Hunig's base or aqueous Na2CO3, to provide the desired carbamate. If required, hydrolysis under a basic condition, such as aqueous LiOH, was used to convert the carbamate to the final product. Alternatively, the benzyl alcohol was treated with 4-nitrophenyl carbonochloridate in the presence of base, such as pyridine, at 0° C. The reaction mixture was slowly warmed to room temperature where it was stirred overnight. After this time, the reaction was quenched with water. The organic layer washed with water and brine, dried over MgSO4 and concentrated in vacuum to provide the crude material. The crude material was purified by silica gel flash chromatography to afford the corresponding benzyl 4-nitrophenyl carbonate. The resulting benzyl 4-nitrophenyl carbonate was then treated with amine in the presence of a base, such as Hunig's base or aqueous Na2CO3, to get the desired carbamate. If required, hydrolysis under a basic condition, such as aqueous LiOH, was used to convert the carbamate to the final product.
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